molecular formula C9H11BrO B1528439 2-Bromo-1-ethyl-4-methoxybenzene CAS No. 852946-96-4

2-Bromo-1-ethyl-4-methoxybenzene

Cat. No.: B1528439
CAS No.: 852946-96-4
M. Wt: 215.09 g/mol
InChI Key: PIPKSXJTPSSWRY-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of ethyl methoxybenzene, featuring a bromine atom at the second position, an ethyl group at the first position, and a methoxy group at the fourth position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution (EAS): One common method to synthesize this compound involves the EAS reaction. The starting material is typically anisole (methoxybenzene), which undergoes bromination to introduce the bromine atom. The reaction is carried out in the presence of bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation reaction, where anisole is first alkylated with ethyl chloride (C2H5Cl) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). Subsequent bromination introduces the bromine atom.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-ethyl-4-methoxybenzene.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: 1-ethyl-4-methoxybenzene.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-1-ethyl-4-methoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents. This compound is known to interact with enzymes involved in detoxification processes, such as cytochrome P450 enzymes. These enzymes facilitate the metabolism of this compound by introducing hydroxyl groups, making it more water-soluble and easier to excrete from the body .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The presence of this compound can also affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Scientific Research Applications

2-Bromo-1-ethyl-4-methoxybenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4-ethyl-1-methoxybenzene

  • 1-Bromo-4-ethyl-2-methoxybenzene

  • 1-Bromo-2-methoxybenzene

  • 1-Bromo-3-methoxybenzene

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Properties

IUPAC Name

2-bromo-1-ethyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPKSXJTPSSWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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